5-Methylhexanol-d7: Structural Elucidation, Physical Properties, and Analytical Applications
5-Methylhexanol-d7: Structural Elucidation, Physical Properties, and Analytical Applications
Executive Summary
In the fields of proteomics, metabolomics, and advanced pharmacokinetic profiling, the accuracy of quantitative mass spectrometry relies heavily on the integrity of internal standards. 5-Methylhexanol-d7 (CAS 947140-89-8) serves as a critical stable isotope-labeled standard[1]. This technical guide provides an in-depth analysis of its structural regiochemistry, physical property shifts driven by isotopic substitution, and self-validating methodologies for its synthesis and application in drug development.
Structural Logic and Regiochemistry
The specific isotopic labeling pattern of 5-methylhexanol-d7 is strictly defined as 1,1,2,2,3,3,4-heptadeuterio-5-methylhexan-1-ol [2]. Its molecular formula is C₇H₉D₇O, yielding a molecular weight of 123.24 g/mol [1].
The Causality of the Labeling Pattern
Unlike uniformly labeled isotopes, the regiochemistry of 5-methylhexanol-d7 is highly strategic. The seven deuterium atoms are localized on the linear aliphatic chain (C1 through C4), while the C5 methine and the terminal isopropyl methyl groups (C6 and C7) remain protonated[2].
This specific design leverages the Primary Kinetic Isotope Effect (KIE) . In biological matrices, primary alcohols are rapidly oxidized to aldehydes by Alcohol Dehydrogenase (ADH). The rate-limiting step of this enzymatic degradation is the cleavage of the C1-H bond. Because the C-D bond possesses a lower zero-point energy than a C-H bond, it requires a significantly higher activation energy to cleave. By fully deuterating the C1 position (C1-D₂), 5-methylhexanol-d7 exhibits extreme metabolic stability during sample extraction and incubation, preventing signal loss. Furthermore, leaving the isopropyl tail unlabeled preserves the native fragmentation pattern of the [C₃H₇]⁺ ion (m/z 43.09) in mass spectrometry, allowing for predictable Multi-Reaction Monitoring (MRM) transitions.
Mass spectrometry fragmentation pathway of 5-methylhexanol-d7.
Physical and Chemical Properties
The substitution of protium with deuterium induces measurable shifts in the physical properties of the molecule. Because deuterium is twice as massive as protium but has a nearly identical atomic radius, the molar volume remains constant while the molecular mass increases. This results in a proportionally higher density. Additionally, the lower polarizability of C-D bonds slightly reduces intermolecular van der Waals forces, which can lead to a marginally lower boiling point compared to the unlabeled parent compound.
Quantitative Comparison Table
| Property | Unlabeled 5-Methylhexan-1-ol | 5-Methylhexanol-d7 |
| CAS Number | 627-98-5 | 947140-89-8[1] |
| Molecular Formula | C₇H₁₆O | C₇H₉D₇O[1] |
| Molecular Weight | 116.20 g/mol | 123.24 g/mol [1] |
| Boiling Point | 167 – 168 °C | ~166 – 167 °C (Predicted) |
| Density (at 25 °C) | 0.823 g/mL | ~0.873 g/mL (Calculated) |
| Refractive Index | 1.422 | ~1.420 (Predicted) |
| Mass Shift (Δm) | Baseline | +7.04 Da |
Experimental Methodology: Self-Validating Synthesis & QA
To ensure the integrity of 5-methylhexanol-d7 for quantitative assays, its synthesis must incorporate self-validating checkpoints. The following protocol details the reduction phase and the critical Quality Assurance (QA) steps required to verify isotopic purity.
Step-by-step synthetic workflow for 5-methylhexanol-d7 with QA validation.
Step-by-Step Protocol: Reduction and Isotopic Validation
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Preparation of the Reducing Agent: Suspend Lithium Aluminum Deuteride (LiAlD₄, 99 atom % D) in anhydrous diethyl ether under a strictly inert argon atmosphere at 0 °C. Causality: Moisture must be rigorously excluded; any H₂O present will react with LiAlD₄ to form LiAlD₃H, leading to proton leakage at the C1 position of the final product.
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Carbonyl Reduction: Dropwise add the deuterated precursor (e.g., 2,2,3,3,4-pentadeuterio-5-methylhexanoic acid) to the suspension. Stir for 4 hours at room temperature, then reflux for 1 hour to drive the reduction to completion.
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Fieser Workup: Quench the reaction sequentially with D₂O, 15% NaOD in D₂O, and additional D₂O. Causality: Using deuterated quenching reagents prevents isotopic exchange at labile positions during the highly basic workup phase.
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Self-Validating QA (qNMR Analysis): Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate. Run a ¹H-NMR spectrum of the crude extract in CDCl₃.
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Validation Metric: In unlabeled 5-methylhexanol, the C1 protons appear as a distinct triplet at ~3.5 ppm. For 5-methylhexanol-d7, this triplet must be entirely absent . The presence of any signal at 3.5 ppm immediately flags incomplete deuteration or proton contamination, invalidating the batch.
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Analytical Applications in Mass Spectrometry
In drug development and toxicology, 5-methylhexanol-d7 is utilized as an internal standard (IS) to correct for matrix effects, ion suppression, and extraction losses during GC-MS/MS or LC-MS/MS workflows[3].
Because the D7 variant co-elutes exactly with the endogenous/unlabeled analyte on standard reversed-phase or non-polar GC columns, it experiences the identical ionization environment in the MS source. The +7 Da mass shift allows the mass spectrometer to independently quantify the two species without spectral overlap.
GC-MS/MS analytical workflow using 5-methylhexanol-d7 as an internal standard.
Analytical Workflow Protocol
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Spiking: Aliquot 100 µL of the biological matrix (e.g., plasma). Spike with 10 µL of a known concentration of 5-methylhexanol-d7 working solution.
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Equilibration: Vortex for 30 seconds and incubate at room temperature for 10 minutes to ensure the IS fully equilibrates with protein-bound endogenous analytes.
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Extraction: Add 500 µL of a non-polar extraction solvent (e.g., hexane/ethyl acetate). Vortex and centrifuge at 14,000 x g for 5 minutes.
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Quantification: Inject 1 µL of the organic phase into the GC-MS/MS. Calculate the absolute concentration of the target analyte by comparing the peak area ratio of the unlabeled MRM transition to the D7 MRM transition.
References
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Title: 16-Methyl-1-heptadecanol - Similar Compounds (DTXSID) Source: EPA CompTox Chemicals Dashboard URL: [Link]
